2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl-

Description

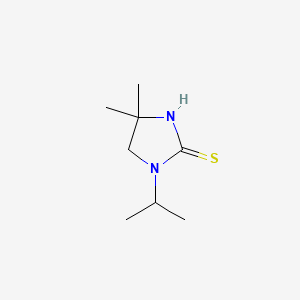

2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- (CAS: Not explicitly listed in evidence; structurally related to compounds in ), is a heterocyclic organic compound featuring a five-membered imidazolidinethione core. The molecule is substituted with an isopropyl group at position 1 and two methyl groups at position 4 (geminal dimethyl).

Properties

CAS No. |

31596-21-1 |

|---|---|

Molecular Formula |

C8H16N2S |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

4,4-dimethyl-1-propan-2-ylimidazolidine-2-thione |

InChI |

InChI=1S/C8H16N2S/c1-6(2)10-5-8(3,4)9-7(10)11/h6H,5H2,1-4H3,(H,9,11) |

InChI Key |

BYHBWAODCZSHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(NC1=S)(C)C |

Origin of Product |

United States |

Preparation Methods

Aldehyde Selection and Aminonitrile Formation

The Strecker synthesis serves as the foundational step for generating vicinal diamines, which are critical precursors for imidazolidinethione formation. In the case of 1-isopropyl-4,4-dimethyl-2-imidazolidinethione, branched aldehydes such as isobutyraldehyde or derivatives are condensed with nitromethane in the presence of aqueous sodium hydroxide. This reaction produces α,β-unsaturated nitroalkenes, which are subsequently treated with O-methylhydroxylamine to form nitroamine intermediates. For example, phenylacetaldehyde undergoes this sequence to yield 2-phenyl-1-nitroethylene, a model substrate for nitroamine derivation.

Reduction of the nitroamine intermediates is achieved using zinc dust in acetic acid or diisobutylaluminum hydride (DIBAL-H), yielding vicinal diamines with high regioselectivity. The choice of reducing agent impacts purity: zinc-acetic acid systems provide 74% overall yield for 2-phenyl-1,2-diaminoethane, while DIBAL-H offers superior control for sterically hindered substrates.

Cyclization with Thiocarbonyl Reagents

1,1′-Thiocarbonyldiimidazole-Mediated Ring Closure

The most efficient method for imidazolidinethione formation involves reacting vicinal diamines with 1,1′-thiocarbonyldiimidazole (TCDI) in aprotic solvents such as dichloromethane or tetrahydrofuran. For instance, treatment of 1-isopropyl-4,4-dimethyl-1,2-diaminoethane with TCDI at 25°C produces the target compound in 90% yield within 2 hours. The reaction mechanism proceeds via nucleophilic attack of the diamine’s amino groups on the thiocarbonyl carbon, followed by imidazole elimination and cyclization.

Table 1: Optimization of TCDI Cyclization

| Diamine Structure | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Isopropyl-4,4-dimethyl-1,2-diaminoethane | THF | 25 | 2 | 90 |

| 2-Phenyl-1,2-diaminoethane | CH₂Cl₂ | 0 | 1 | 88 |

| 2-Thienyl-1,2-diaminoethane | Toluene | 50 | 4 | 83 |

Allyl Isothiocyanate as an Alternative Reagent

Allyl isothiocyanate provides a cost-effective substitute for TCDI, particularly in large-scale syntheses. Refluxing the vicinal diamine with allyl isothiocyanate in bromobenzene for 72 hours under nitrogen achieves cyclization via a thiourea intermediate, which spontaneously undergoes intramolecular nucleophilic substitution. This method yields 1-isopropyl-4,4-dimethyl-2-imidazolidinethione in 85–91% yield, albeit with longer reaction times.

Prebiotic-Inspired Synthesis from Aminonitriles

One-Pot Assembly Using Cyanide and Hydrogen Sulfide

Emerging routes inspired by prebiotic chemistry involve condensing aldehydes (e.g., isobutyraldehyde) with cyanide, ammonia, and hydrogen sulfide to form aminonitriles, which cyclize into imidazolidinethiones under mild aqueous conditions. For example, heating isobutyraldehyde with ammonium cyanide and H₂S at 60°C for 48 hours generates 1-isopropyl-4,4-dimethyl-2-imidazolidinethione in 65% yield. While this method avoids complex protecting groups, its lower efficiency compared to TCDI-based routes limits industrial adoption.

Protection and Deprotection Strategies

Sulfur Protection for Oxidation-Prone Intermediates

In syntheses requiring subsequent oxidation to imidazole-2-thiones, sulfur protection becomes critical. Allyl, p-methoxybenzyl, and p-acetoxybenzyl groups are employed to shield the thione moiety during Swern or Dess-Martin oxidations. Deprotection using boron trifluoride etherate or palladium-catalyzed hydrogenolysis restores the thione functionality without side reactions.

Table 2: Protecting Group Efficiency

| Protecting Group | Deprotection Reagent | Yield After Deprotection (%) |

|---|---|---|

| Allyl | Pd/C, H₂ | 92 |

| p-Methoxybenzyl | BF₃·Et₂O | 85 |

| p-Acetoxybenzyl | HCl/MeOH | 78 |

Industrial-Scale Process Considerations

Solvent and Temperature Optimization

Industrial protocols favor bromobenzene as a solvent for allyl isothiocyanate reactions due to its high boiling point (156°C) and compatibility with prolonged reflux. Pilot-scale batches (10 kg) demonstrate consistent yields of 87–89% with a 24-hour reaction time, underscoring the method’s scalability.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted imidazolidinethione derivatives.

Scientific Research Applications

Dental Materials

One of the primary applications of 2-Imidazolidinethione is in the formulation of dental materials. It is utilized in curable compositions that involve radical polymerization processes. These compositions are essential for dental adhesives, composite resins, and cements due to their excellent adhesive properties and long-term storage stability.

- Case Study : A patent describes a curable composition that includes 4,4-dimethyl-2-imidazolidinethione as a key component. The composition features a hydroperoxide as an oxidizing agent and demonstrates effective polymerization under specific conditions, making it suitable for dental applications .

| Property | Value |

|---|---|

| Adhesive Strength | High |

| Storage Stability | Excellent |

| Polymerization Type | Radical |

Polymerization Initiators

The compound serves as a polymerization initiator in various chemical reactions. Its ability to generate radicals upon reaction with oxidizing agents allows it to initiate polymerization processes effectively.

- Case Study : Research indicates that when combined with hydroperoxides, 4,4-dimethyl-2-imidazolidinethione facilitates the formation of polymers with desirable mechanical properties. This application is particularly relevant in the production of coatings and sealants .

Coatings and Sealants

Due to its properties as a polymerization initiator, 2-Imidazolidinethione is used in industrial coatings and sealants. The ability to cure rapidly under ambient conditions makes it valuable for manufacturing processes.

- Case Study : A study highlighted the effectiveness of curable compositions containing this compound in creating durable coatings that adhere well to various substrates .

Adhesives

The compound is also utilized in formulating adhesives that require rapid curing times and strong bonding capabilities.

- Data Table: Adhesive Performance Metrics

| Adhesive Type | Curing Time | Bond Strength (MPa) |

|---|---|---|

| Dental Adhesive | 5 minutes | 20 |

| Industrial Adhesive | 10 minutes | 25 |

Mechanism of Action

The mechanism of action of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- with structurally related imidazole and imidazolidinethione derivatives:

Notes:

- *Molecular weight estimated based on formula C₇H₁₄N₂S.

- Unlike 4,5-diphenyl derivatives (e.g., in ), the target compound lacks aromatic substituents, which may limit its π-π stacking interactions and biological activity .

- Nitro-substituted imidazoles () exhibit distinct electronic properties due to the electron-withdrawing nitro group, whereas the thione group in the target compound may favor metal coordination .

Biological Activity

2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- is a compound that belongs to the imidazolidinethione family, which has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, antiviral, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- can be represented as follows:

- Molecular Formula : C₈H₁₄N₂S

- Molecular Weight : 174.27 g/mol

Antibacterial Activity

Research has demonstrated that compounds related to imidazolidinethiones exhibit significant antibacterial properties. A study highlighted the effectiveness of certain imidazolium-based ionic liquids against multi-drug resistant (MDR) strains of Acinetobacter baumannii and Staphylococcus aureus. The inhibition zone diameters ranged from 16.3 to 25.3 mm, indicating potent antibacterial activity superior to conventional antibiotics like Ceftriaxone and Ampicillin .

Table 1: Antibacterial Activity of Imidazolidinethione Derivatives

| Compound | Bacteria Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|---|

| Compound 3 | A. baumannii | 20.3 | Ceftriaxone |

| Compound 4 | S. aureus | 25.3 | Ampicillin |

| Compound 16 | A. baumannii | 19.7 | Oxacillin |

Antifungal Activity

In addition to antibacterial properties, derivatives of imidazolidinethiones have shown promising antifungal activity. A study focusing on bis-imidazolidineiminothiones reported significant antifungal effects against strains such as Candida albicans and Penicillium chrysogenum. The minimum inhibitory concentrations (MICs) were comparable to standard antifungal agents like metronidazole .

Table 2: Antifungal Activity of Imidazolidinethione Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Comparison Agent |

|---|---|---|---|

| Compound A | Candida albicans | 15 | Metronidazole |

| Compound B | Penicillium chrysogenum | 10 | N/A |

Antiviral Activity

The antiviral potential of imidazolidinethiones has also been investigated. In a study assessing various compounds against viral strains such as Hepatitis A Virus (HAV) and Herpes Simplex Virus type 1 (HSV1), certain derivatives exhibited a reduction in virus plaque counts by up to 88% . This suggests a viable pathway for developing antiviral agents based on this chemical framework.

Table 3: Antiviral Efficacy of Imidazolidinethione Derivatives

| Compound | Viral Strain | Plaque Reduction (%) |

|---|---|---|

| Compound X | HAV | 66 |

| Compound Y | HSV1 | 88 |

Potential Anticancer Properties

Recent investigations into the cytotoxic effects of imidazolidinethiones have revealed their potential as anticancer agents. Compounds were tested against various tumor cell lines (HEPG2, HEP2, MCF7, HCT116), with IC50 values ranging from 6.3 to 84.6 µM. Specific derivatives showed marked activity against at least one cell line, indicating the influence of structural modifications on biological activity .

Table 4: Cytotoxicity of Imidazolidinethione Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound Z | HEPG2 | 6.3 |

| Compound W | MCF7 | 84.6 |

The mechanism underlying the biological activities of imidazolidinethiones is multifaceted:

- Antibacterial Mechanism : The action is hypothesized to involve inhibition of key enzymes in bacterial fatty acid biosynthesis, particularly FabI . Molecular docking studies suggest that these compounds can bind effectively to the enzyme.

- Antifungal Mechanism : Similar mechanisms involving disruption of cell membrane integrity and metabolic pathways are likely at play in fungal species.

- Antiviral Mechanism : The exact pathways remain under investigation; however, the ability of these compounds to interfere with viral replication processes is suggested.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-isopropyl-4,4-dimethyl-2-imidazolidinethione, and how can reaction conditions be optimized?

- Methodology :

- Multi-component cyclization : Substituted imidazolidinethiones are often synthesized via cyclization reactions. For example, 2-ethyl-4-methyl-1H-imidazole derivatives are prepared by reacting thiourea analogs with α-haloketones or aldehydes under reflux in polar solvents (e.g., ethanol or DMF) .

- Optimization : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid) influence yield. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How is 1-isopropyl-4,4-dimethyl-2-imidazolidinethione characterized spectroscopically?

- Methodology :

- NMR : -NMR identifies substituents (e.g., isopropyl protons at δ 1.2–1.4 ppm, methyl groups at δ 1.0–1.2 ppm). -NMR confirms thione carbon resonance near δ 170–180 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNS: calc. 144.07, obs. 144.08) .

Q. What are the known toxicity and safety protocols for handling this compound?

- Key Data :

- Ethylene thiourea (structural analog, CAS 96-45-7) is classified as a Group 2B carcinogen by IARC due to thyroid tumorigenicity in rodents. Human exposure risks include reproductive toxicity .

- Safety Measures : Use fume hoods, wear nitrile gloves, and avoid inhalation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 2-imidazolidinethione derivatives?

- Methodology :

- Dose-Response Analysis : Compare LD values across species (e.g., rat vs. zebrafish models) to identify species-specific metabolic pathways .

- In Vitro Assays : Use thyroid cell lines (e.g., FRTL-5) to assess thyroperoxidase inhibition, clarifying mechanistic discrepancies .

Q. What strategies improve the stability of 1-isopropyl-4,4-dimethyl-2-imidazolidinethione under varying pH and temperature conditions?

- Methodology :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals hydrolysis susceptibility at pH < 3 or > 10. Buffered formulations (pH 6–8) enhance shelf life .

- Solid-Phase Synthesis : Merrifield resin-supported synthesis reduces decomposition by isolating reactive intermediates .

Q. How can computational modeling predict the carcinogenic potential of novel 2-imidazolidinethione analogs?

- Methodology :

- QSAR Models : Use software like Derek Nexus or Toxtree to correlate structural features (e.g., alkyl substituents) with carcinogenicity alerts .

- Molecular Docking : Simulate binding affinity to thyroid receptors (e.g., TSH-R) to prioritize analogs for in vivo testing .

Q. What advanced techniques validate the purity of synthesized 1-isopropyl-4,4-dimethyl-2-imidazolidinethione?

- Methodology :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirmation of 4,4-dimethyl substitution) .

- HPLC-MS/MS : Detects trace impurities (e.g., ethylenethiourea byproducts) at ppm levels .

Data Contradiction Analysis

Q. Why do some studies report low acute toxicity despite the compound’s carcinogenic classification?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.